molecular formula C17H21ClN4O4 B6604132 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride CAS No. 2839138-69-9

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride

Cat. No.: B6604132
CAS No.: 2839138-69-9
M. Wt: 380.8 g/mol
InChI Key: HKOHLFRUGCCJKA-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride typically involves multiple steps, starting with the formation of the core isoindolone structure. Key steps include:

  • Formation of the Isoindolone Core: This involves cyclization reactions to form the 2,6-dioxopiperidin-3-yl moiety.

  • Introduction of the Amino Group: Amination reactions are used to introduce the amino group at the appropriate position on the isoindolone ring.

  • Attachment of the Butanamide Group: The butanamide group is introduced through amide bond formation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce or modify functional groups on the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: Substitution reactions can be used to replace existing functional groups with different ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological targets, aiding in the study of protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to abnormal protein activity.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • Pomalidomide: A closely related compound with similar biological activity.

  • Thalidomide: Another compound with similar structural features and therapeutic potential.

Uniqueness: 4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4.ClH/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24;/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOHLFRUGCCJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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